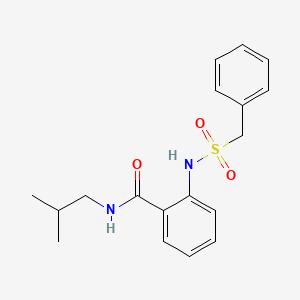![molecular formula C25H23NO5 B4571154 2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4571154.png)
2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate
Overview
Description
2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate is a complex organic compound that features a biphenyl group, an oxoethyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate typically involves multiple steps. One common method involves the reaction of biphenyl-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with glycine to form the glycinate ester. The final step involves the acylation of the glycinate ester with 2-methylphenoxyacetyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl and glycinate moieties can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yl)-2-oxoethyl N-[(2-chlorophenoxy)acetyl]glycinate
- 2-(biphenyl-4-yl)-2-oxoethyl N-[(2-fluorophenoxy)acetyl]glycinate
- 2-(biphenyl-4-yl)-2-oxoethyl N-[(2-bromophenoxy)acetyl]glycinate
Uniqueness
2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate is unique due to the presence of the 2-methylphenoxy group, which can impart specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-[[2-(2-methylphenoxy)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-18-7-5-6-10-23(18)30-17-24(28)26-15-25(29)31-16-22(27)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-14H,15-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWWAZBCMUOHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4571071.png)
![4-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4571085.png)
![methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4571096.png)
![(5Z)-5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4571098.png)

![6-bromo-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4571103.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide](/img/structure/B4571109.png)
![(2Z)-3-(Furan-2-YL)-2-[(4-methoxyphenyl)formamido]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B4571117.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzamide](/img/structure/B4571137.png)

![3-[4-(Nonyloxy)phenyl]prop-2-ynoic acid](/img/structure/B4571139.png)
![N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B4571140.png)

